5-tert-Butylisophthalic acid
Overview
Description
5-tert-Butylisophthalic acid: is an organic compound with the molecular formula C12H14O4 . It is a derivative of isophthalic acid, where a tert-butyl group is attached to the fifth position of the benzene ring. This compound is known for its white to almost white crystalline powder form and has a melting point of over 300°C .
Mechanism of Action
Target of Action
It’s noted that it may cause respiratory irritation , suggesting that it could interact with the respiratory system.
Result of Action
It’s known to cause skin and eye irritation, and may cause respiratory system irritation .
Action Environment
It’s worth noting that the compound is solid at room temperature and has a melting point of over 300°c , suggesting that it’s stable under a wide range of temperatures.
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-tert-Butylisophthalic acid can be synthesized through various methods. One common method involves the alkylation of isophthalic acid with tert-butyl chloride in the presence of a strong base such as sodium hydroxide. The reaction typically occurs under reflux conditions, followed by acidification to yield the desired product .
Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic oxidation of 5-tert-butyl-m-xylene. This process uses a catalyst such as cobalt or manganese acetate in the presence of air or oxygen at elevated temperatures and pressures. The resulting product is then purified through crystallization .
Chemical Reactions Analysis
Types of Reactions: 5-tert-Butylisophthalic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: The carboxylic acid groups can undergo esterification or amidation reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like alcohols or amines in the presence of acid catalysts are employed for esterification or amidation.
Major Products:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Esters or amides.
Scientific Research Applications
5-tert-Butylisophthalic acid has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including polymers and metal-organic frameworks.
Biology: The compound is utilized in the study of enzyme inhibitors and as a ligand in biochemical assays.
Industry: this compound is used in the production of high-performance polymers and resins
Comparison with Similar Compounds
Isophthalic acid: Lacks the tert-butyl group, making it less hydrophobic.
5-Hydroxyisophthalic acid: Contains a hydroxyl group instead of a tert-butyl group, affecting its reactivity and solubility.
5-Aminoisophthalic acid: Has an amino group, which introduces different chemical properties and reactivity.
Uniqueness: 5-tert-Butylisophthalic acid is unique due to the presence of the tert-butyl group, which enhances its hydrophobicity and affects its chemical reactivity. This makes it particularly useful in the synthesis of high-performance materials and in applications requiring specific hydrophobic interactions .
Properties
IUPAC Name |
5-tert-butylbenzene-1,3-dicarboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-12(2,3)9-5-7(10(13)14)4-8(6-9)11(15)16/h4-6H,1-3H3,(H,13,14)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJLUCDZIWWSFIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0062345 | |
Record name | 5-tert-Butylisophthalic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0062345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2359-09-3 | |
Record name | 5-tert-Butylisophthalic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2359-09-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Benzenedicarboxylic acid, 5-(1,1-dimethylethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002359093 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Benzenedicarboxylic acid, 5-(1,1-dimethylethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 5-tert-Butylisophthalic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0062345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-tert-butylisophthalic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.365 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 5-tert-Butylisophthalic acid (5-tert-H2IPA) has the molecular formula C12H14O4 and a molecular weight of 222.24 g/mol. []
A: Yes, researchers frequently characterize this compound using techniques like Infrared (IR) spectroscopy and 1H-NMR spectroscopy. [, , , ]
A: Poly(ethylene terephthalate) copolymers containing this compound exhibit good thermal stability, remaining stable up to approximately 395 °C. []
A: Incorporating this compound into poly(ethylene terephthalate) increases its glass-transition temperature and decreases its melting temperature compared to copolymers without this modification. [] Additionally, it contributes to enhanced brittleness reduction in these materials. []
A: Yes, coordination polymers (CPs) incorporating this compound, such as CP2 and CP3 in a study focusing on Co-based CPs, have demonstrated notable catalytic activity in Knoevenagel condensation reactions. [] Specifically, CP2 and CP3 effectively catalyzed the reaction between benzaldehyde and ethyl cyanoacetate, achieving conversions of 91.3% and 96.6%, respectively, within a 120-minute timeframe. []
A: Yes, a study focusing on metal-organic gels (MOGs) explored the use of this compound to modify Fe-tricarboxylate MOGs. [] The resulting tert-butyl-substituted MOGs were successfully synthesized in both alcohol and DMF solvents. []
A: Yes, density functional theory (DFT) calculations at the B3LYP/6-311+g(d) level have been used to study the presumed hypercoordinate intermediates involved in carboxylate exchange reactions at the selenium(II) center. [] These calculations were specifically employed to model the reactions of a series of compounds, including those related to this compound. []
A: Research indicates that varying the substituents on isophthalic acid, such as transitioning from hydrogen to hydroxyl groups or tert-butyl groups, can influence the coordination number of metal ions within the resulting structures. [] In the case of zinc-based coordination polymers, this substituent variation led to a decrease in dimensionality, shifting from a 2D (4,4) net to a 1D double-stranded chain and ultimately to a 1D chain. []
A: Studies have shown that the presence of different substituents on the isophthalic acid framework can directly affect the coordination behavior of the carboxylate groups. [] These variations in coordination modes subsequently play a crucial role in shaping the final structures of the resulting coordination polymers. []
A: this compound is frequently employed as a linking ligand in the construction of MOFs. Its ability to bridge metal ions arises from the presence of two carboxylate groups in its structure. [, , , , , , , ]
A: Several MOFs have been synthesized using this compound, including: * Ln3+@Cd-MOFs (Ln = Eu, Tb, Sm, Dy) []* [Pb(H2O)(tip)]n (1), [Pb3(μ4-O)(tip)2]n (2) and [Pb4(μ4-O)(tip)3]n (3) []* [Zn6(tbip)4(trz)2·H2O]n []* {[Mn3Li2(TBIP)4(DMF)4] []* {[Cd(BBIP)(TBIP)]·EtOH}n []
A: The presence of a bulky tert-butyl group and hydrophilic carboxylate groups in this compound can lead to the formation of bi-porous MOFs with both hydrophilic and hydrophobic channels, as demonstrated in the synthesis of {[(Me2NH2)2]·[Cd3(5-tbip)4]·2DMF}n. []
A: Research has shown that the incorporation of this compound into Cadmium(II) coordination polymers can impart luminescent properties. [] These coordination polymers, when excited under UV light, exhibit notable fluorescent emissions. []
A: Yes, studies have explored the use of Cadmium(II) coordination polymers containing this compound as luminescent sensors for specific analytes. [] For instance, these complexes have shown potential for detecting mercury ions (Hg2+) in aqueous solutions by exhibiting a decrease in luminescence intensity upon interaction with the target analyte. []
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